N-benzyl-N-(2,4,5-trimethoxybenzyl)amine
Description
N-Benzyl-N-(2,4,5-trimethoxybenzyl)amine is a secondary amine characterized by a benzyl group and a 2,4,5-trimethoxybenzyl group attached to a central nitrogen atom. The 2,4,5-trimethoxybenzyl moiety consists of a benzene ring substituted with methoxy groups at the 2-, 4-, and 5-positions, creating a sterically and electronically distinct structure. This compound has been synthesized for applications in medicinal chemistry, particularly as an intermediate in the preparation of bioactive molecules such as enzyme inhibitors and dopaminergic agents . Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as evidenced by protocols using 2,4,5-trimethoxybenzyl chloride or aldehyde derivatives .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35g/mol |
IUPAC Name |
1-phenyl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-17(21-3)16(20-2)9-14(15)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |
InChI Key |
QCHCKOLOQOXTEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural uniqueness of N-benzyl-N-(2,4,5-trimethoxybenzyl)amine lies in the positioning of its methoxy groups. Comparisons with analogs highlight key differences:
Key Observations :
- Methoxy Position Effects: The 2,4,5-trimethoxy substitution introduces asymmetry, which may reduce crystallinity compared to the symmetrical 3,4,5-trimethoxy analogs .
- Functional Group Impact : Replacement of the amine with an amide (e.g., N-benzyl-N-ethyl-3,4,5-trimethoxybenzamide) reduces basicity and hydrogen-bonding capacity, influencing solubility and receptor binding .
Physicochemical Properties
- Melting Points : The 3,4,5-trimethoxybenzyl derivatives (e.g., N-benzylidene analog) exhibit higher melting points (~367 K) due to symmetrical crystal packing , whereas 2,4,5-substituted analogs are often oils or low-melting solids .
- Solubility : Hydrobromide salts of 2,4,5-trimethoxybenzylamines (e.g., N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide) show improved aqueous solubility compared to free bases .
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